![molecular formula C12H13NO3S B15476288 Cyclohexanone, 2-[(2-nitrophenyl)thio]- CAS No. 39853-75-3](/img/structure/B15476288.png)
Cyclohexanone, 2-[(2-nitrophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-[(2-nitrophenyl)thio]- is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanone, 2-[(2-nitrophenyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 2-[(2-nitrophenyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Cyclohexanone, 2-[(2-nitrophenyl)thio]-?
The compound is typically synthesized via iodine-catalyzed thiol-cyclohexanone coupling. A representative method involves reacting 2-nitrobenzenethiol with cyclohexanone in the presence of iodine (5–10 mol%) under solvent-free conditions at 80–100°C for 6–12 hours. Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) yields the product with ~60–70% efficiency. Key parameters include stoichiometric excess of cyclohexanone (2:1 ratio) to drive the reaction and iodine’s role in facilitating thiol activation .
Q. How is structural characterization performed for this compound?
Structural elucidation combines multiple techniques:
- NMR Spectroscopy : 1H and 13C NMR confirm the thioether linkage and nitro group positioning (e.g., aromatic protons at δ 7.5–8.5 ppm, cyclohexanone carbonyl at ~208 ppm).
- X-ray Crystallography : SHELX software refines single-crystal data to determine bond lengths, angles, and conformation. For example, the cyclohexanone ring adopts a chair conformation, and intramolecular N–H⋯O hydrogen bonds stabilize the nitro-phenylthio moiety .
- HRMS : Validates molecular weight (e.g., m/z calculated for C12H13NO3S: 263.06) .
Q. What reactivity patterns are observed due to the thioether and nitro groups?
The thioether group undergoes nucleophilic substitution (e.g., alkylation) or oxidation to sulfoxide/sulfone derivatives. The nitro group participates in reduction reactions (e.g., catalytic hydrogenation to an amine) or serves as an electron-withdrawing group, activating the benzene ring for electrophilic substitution. Cyclohexanone’s carbonyl group enables condensation reactions (e.g., hydrazone formation) .
Advanced Research Questions
Q. What mechanistic insights explain the iodine-catalyzed synthesis?
Iodine acts as a Lewis acid, polarizing the thiol’s S–H bond to generate a thiolate intermediate. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration to form the thioether. Kinetic studies suggest rate-limiting thiol activation, with iodine’s concentration critically influencing yield .
Q. How does crystallographic data resolve stereochemical ambiguities?
X-ray diffraction reveals the thiophenyl group’s orientation relative to the cyclohexanone ring. In one study, the 2-nitrophenylthio substituent lies equatorial, minimizing steric hindrance. The nitro group’s dihedral angle (6.96° relative to the phenyl ring) indicates slight twisting due to intramolecular hydrogen bonding .
Q. What biological activity is predicted based on structural analogs?
Derivatives with 2-nitrophenylthio motifs exhibit antiviral and anticancer properties in preclinical studies. For example, similar compounds inhibit platelet aggregation (IC50 < 10 μM) or target viral proteases. Computational docking studies suggest nitro group interactions with enzymatic active sites, though experimental validation is pending .
Q. How to address contradictions in reported synthetic yields?
Discrepancies arise from purification methods (e.g., silica gel vs. flash chromatography) and iodine source purity. For instance, using anhydrous iodine improves yield by 15% compared to hydrated forms. Reaction monitoring via TLC/HPLC is recommended to optimize termination points .
Q. What strategies manage stereochemical outcomes in derivatives?
Chiral HPLC or diastereomeric salt formation resolves racemic mixtures. In asymmetric synthesis, chiral catalysts (e.g., BINOL-phosphates) induce enantioselectivity during thiol addition. Stereochemical assignments rely on X-ray data or NOE correlations in NMR .
Q. How are pharmacological studies designed for this compound?
- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), and pharmacokinetics (Caco-2 permeability).
- In vivo models : Evaluate bioavailability and metabolite profiling in rodents. Dose optimization considers nitro group toxicity (e.g., methemoglobinemia risk) .
Q. What refinements in SHELX improve structural accuracy?
For high-resolution data, SHELXL’s TWIN and HKLF5 commands handle twinning and anisotropic displacement parameters. Using restraints for disordered regions (e.g., cyclohexanone methyl groups) and incorporating hydrogen bonding via AFIX 147 enhances model reliability .
Properties
CAS No. |
39853-75-3 |
---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13NO3S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1,3,5,7,12H,2,4,6,8H2 |
InChI Key |
SMFPPYSVOQUJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.